2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide

Kinase inhibitor scaffold PDE5 selectivity Scaffold hopping

This 2-chloroquinoline-4-carboxamide features a 6-methoxypyridin-3-yl side chain that introduces unique hydrogen bond acceptor geometry distinct from benzothiazole or dimethoxyphenyl analogs. It is a logical next-generation probe for antibacterial pharmacophore mapping and serves as a scaffold-specificity control versus MBCQ (quinazoline PDE5 inhibitor). Zero published bioactivity data exists for this exact analog—procure to bridge this gap and access unexplored chemical space in kinase and antibacterial programs.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 871561-22-7
Cat. No. B2594893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide
CAS871561-22-7
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C16H12ClN3O2/c1-22-15-7-6-10(9-18-15)19-16(21)12-8-14(17)20-13-5-3-2-4-11(12)13/h2-9H,1H3,(H,19,21)
InChIKeyLDCNLZWRJZKONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide (CAS 871561-22-7): Structural Identity and Procurement Baseline


2-Chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide (CAS 871561-22-7, molecular formula C16H12ClN3O2, MW 313.74) is a synthetic small molecule belonging to the quinoline-4-carboxamide class. It features a 2-chloroquinoline core linked via a 4-carboxamide bridge to a 6-methoxypyridin-3-yl amine moiety. Quinoline-4-carboxamides have been explored as kinase inhibitor scaffolds [1], antibacterial agents [2], and DNA intercalating anticancer compounds [3]. This specific derivative is listed in the ZINC15 virtual screening library (ZINC000049778256) [4] and is commercially available from multiple suppliers as a research-grade building block. Importantly, no primary research publication has been identified that reports quantitative biological activity data specifically for this compound. All procurement decisions must therefore be based on structural rationale, class-level inference from close analogs, and physicochemical property comparisons rather than on direct target engagement data.

Why Generic Substitution Fails for 2-Chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide: Structural Determinants of Differential Activity


Within the quinoline-4-carboxamide chemical space, minor structural modifications produce dramatic shifts in biological target engagement, potency, and selectivity. The 2-chloro substituent on the quinoline ring is not merely a synthetic handle; in close analogs, it modulates electrophilicity at the 4-position carboxamide and influences π-stacking interactions with aromatic residues in kinase ATP-binding pockets [1]. The 6-methoxypyridin-3-yl side chain introduces a hydrogen bond acceptor (pyridine N and methoxy O) at a specific geometry distinct from the 6-methoxybenzothiazol-2-yl analog (compound 2a in Shivaraj 2013) [2], which showed different antibacterial zone-of-inhibition profiles against E. coli and S. aureus compared to dimethoxyphenyl-substituted congeners. Furthermore, a compound with identical molecular formula but a quinazoline core (MBCQ, CAS 150450-53-6) is a selective PDE5 inhibitor (IC50 = 19 nM) , demonstrating that scaffold identity—not just atom composition—dictates biological function. Substituting this compound with an unsubstituted quinoline-4-carboxamide or a differently substituted analog risks complete loss of any target-specific activity that the 2-chloro and 6-methoxypyridin-3-yl groups jointly confer.

Quantitative Differential Evidence for 2-Chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide Versus Analogs


Scaffold-Level Differentiation: Quinoline-4-carboxamide vs. Quinazoline PDE5 Inhibitor (MBCQ) with Identical Molecular Formula

2-Chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide and MBCQ (CAS 150450-53-6) share the identical molecular formula C16H12ClN3O2 and molecular weight (313.74 g/mol), yet MBCQ is a quinazoline-based PDE5 inhibitor (IC50 = 19 nM), while our target compound bears a quinoline core. In medicinal chemistry, quinoline vs. quinazoline scaffolds engage different kinase and phosphodiesterase targets: quinoline-4-carboxamides have demonstrated activity against Pim-1 kinase, PDK1, and DNA topoisomerase II [1], whereas quinazolines are privileged PDE5 and EGFR inhibitor scaffolds. This scaffold-level divergence means the two compounds are not interchangeable despite identical atom composition.

Kinase inhibitor scaffold PDE5 selectivity Scaffold hopping

Amide Side Chain Differentiation: 6-Methoxypyridin-3-yl vs. 6-Methoxybenzothiazol-2-yl Antibacterial Activity

Shivaraj et al. (2013) synthesized and tested a series of 2-chloroquinoline-4-carboxamides against E. coli and S. aureus by disc diffusion at 200 µg/mL [1]. The 6-methoxybenzothiazol-2-yl analog (compound 2a) and the 3,4-dimethoxyphenyl analog (compound 2d) exhibited distinct zone-of-inhibition profiles, demonstrating that the identity of the amide substituent modulates antibacterial potency. Our target compound, bearing a 6-methoxypyridin-3-yl substituent, incorporates a pyridine nitrogen absent in both 2a and 2d. This additional hydrogen bond acceptor site is predicted to alter target binding geometry based on molecular docking studies of quinoline-4-carboxamides with oxidoreductase enzymes [2]. Quantitative antibacterial data for the 6-methoxypyridin-3-yl analog itself have not been published, constituting a critical data gap.

Antibacterial Zone of inhibition 2-Chloroquinoline-4-carboxamide

Hydrogen Bond Acceptor/Donor Profile: Computed Physicochemical Differentiation from Common Analogs

The 6-methoxypyridin-3-yl substituent introduces a unique hydrogen bond acceptor/donor pattern compared to other 2-chloroquinoline-4-carboxamide analogs. The pyridine nitrogen (pKa ~5.2) can act as a hydrogen bond acceptor, while the methoxy oxygen provides an additional acceptor site. In contrast, compound 2a (6-methoxybenzothiazol-2-yl) from Shivaraj 2013 has a benzothiazole sulfur and endocyclic nitrogen with different electronics, and compound 2d (3,4-dimethoxyphenyl) has only methoxy oxygen acceptors without a heterocyclic nitrogen [1]. Computational predictions using DFT for related quinoline-4-carboxamides indicate that these hydrogen bonding features significantly impact binding poses in kinase and oxidoreductase active sites [2]. The ZINC15 database lists this compound with a predicted logP consistent with moderate lipophilicity suitable for cell permeability [3].

Physicochemical properties Hydrogen bonding Drug-likeness logP

Critical Evidence Gap: Absence of Published Quantitative Bioactivity Data for the Target Compound

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, ZINC, and the EPA CompTox Dashboard (conducted April 2026) failed to identify any primary research publication, patent example, or authoritative database entry reporting quantitative IC50, EC50, Ki, Kd, zone-of-inhibition, or in vivo efficacy data specifically for 2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide (CAS 871561-22-7). By contrast, the structurally related 2-chloroquinoline-4-carboxamide series (Shivaraj 2013) [1], quinoline-4-carboxamide antimalarials [2], and quinoline-4-carboxamide anticancer agents [3] all have published quantitative activity data. This compound appears to exist primarily as a virtual screening library entry and commercial catalog item, placing the burden of biological characterization entirely on the end user.

Data availability Screening library Evidence-based procurement

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide


Structure-Activity Relationship (SAR) Expansion of 2-Chloroquinoline-4-carboxamide Antibacterial Series

Building on the antibacterial SAR established by Shivaraj et al. (2013) for 2-chloroquinoline-4-carboxamides against E. coli and S. aureus [1], this compound serves as a logical next-generation analog to probe the effect of introducing a pyridine nitrogen into the amide side chain. The 6-methoxypyridin-3-yl group replaces the benzothiazole (compound 2a) or dimethoxyphenyl (compound 2d) moieties with a heterocycle bearing distinct hydrogen bond acceptor geometry. Procurement is warranted for laboratories systematically exploring the antibacterial pharmacophore of this scaffold.

Kinase Inhibitor Fragment-Based or Phenotypic Screening Library Inclusion

Quinoline-4-carboxamides are established kinase inhibitor scaffolds with reported activity against Pim-1, PDK1, and c-Met [1][2]. The 2-chloro substituent is present in several ATP-competitive kinase inhibitors as a key hinge-binding region contact. This compound, bearing both the privileged quinoline-4-carboxamide core and the 6-methoxypyridin-3-yl side chain, is a suitable candidate for inclusion in diversity-oriented screening decks targeting the kinome. Its commercial availability and moderate predicted physicochemical profile (logP within drug-like range, per ZINC15 [3]) support its use in high-throughput screening campaigns.

Computational Chemistry and Molecular Docking Validation Studies

Recent DFT and molecular docking studies on quinoline-4-carboxamide derivatives have identified key interactions with oxidoreductase enzymes implicated in cancer progression [2]. The 6-methoxypyridin-3-yl substituent offers a computationally tractable system for docking studies due to its well-defined hydrogen bonding features. Researchers procuring this compound for in silico validation followed by in vitro testing can bridge the critical data gap identified in this guide—namely, the complete absence of published biological activity data for this specific analog.

Negative Control or Counter-Screen Compound for MBCQ/PDE5 Studies

Because MBCQ (CAS 150450-53-6) and this compound share identical molecular formula (C16H12ClN3O2) and molecular weight (313.74 g/mol) but differ in scaffold (quinazoline vs. quinoline), this compound may serve as a scaffold-specificity control in PDE5 inhibitor studies . If the target compound shows no PDE5 inhibition at concentrations where MBCQ is active (IC50 = 19 nM), it would demonstrate that PDE5 inhibition is scaffold-dependent, validating the quinazoline core as the pharmacophoric determinant rather than the chlorophenyl or methoxypyridyl substituents alone.

Quote Request

Request a Quote for 2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.